Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate
Description
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate (CAS: 136285-65-9, molecular formula: C₁₄H₁₈N₂O₆, molecular weight: 310.30 g/mol) is a nitro-substituted benzoate derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, notably in the production of antihypertensive agents like azilsartan and candesartan . Its ethyl ester group enhances solubility in organic solvents, facilitating its use in multi-step synthetic routes.
Key physicochemical properties include:
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-5-21-12(17)9-7-6-8-10(16(19)20)11(9)15-13(18)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCBXLQKKUBOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
The most widely documented method involves a three-step sequence: (1) acyl chloride formation, (2) azide generation, and (3) Curtius rearrangement with tert-butanol. Starting with ethyl 2-carboxy-3-nitrobenzoate, thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride derivative in benzene or chloroform under reflux. Subsequent treatment with sodium azide (NaN₃) in dimethylformamide (DMF) or water/toluene mixtures yields the acyl azide intermediate. Heating this intermediate in tert-butanol induces Curtius rearrangement, forming the tert-butoxycarbonyl (Boc)-protected amine.
Critical Parameters :
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Acyl Chloride Formation : Reactions require stoichiometric SOCl₂ (1:1 molar ratio) and reflux temperatures (65–80°C) for 3–8 hours.
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Azide Synthesis : NaN₃ is used in excess (1.2–1.5 eq) with phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity.
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Rearrangement Conditions : tert-Butanol is heated to 80–90°C, with dropwise addition of the acyl azide solution to minimize side reactions.
Performance Data
Table 1 compares yields and purity across solvent systems:
| Solvent for Azide Step | Rearrangement Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Toluene/water | tert-Butanol | 90.0 | 97.2 | |
| 1,2-Dichloroethane | tert-Butanol | 87.4 | 98.0 | |
| Chlorobenzene | tert-Butanol | 92.9 | 95.4 |
The toluene/water system achieves optimal balance between yield and purity, attributed to efficient phase separation during workup. Chlorobenzene, while yielding slightly higher product, introduces impurities from solvent retention.
Alternative Esterification-Chlorination Pathways
Mono-Esterification of 3-Nitrophthalic Acid
A parallel route begins with mono-esterification of 3-nitrophthalic acid using ethanol and sulfuric acid (H₂SO₄) at 65–80°C. This step selectively esterifies one carboxyl group, yielding ethyl 2-carboxy-3-nitrobenzoate. Subsequent chlorination with SOCl₂ or phosphorus pentachloride (PCl₅) generates the acyl chloride, which undergoes azide formation and rearrangement as above.
Advantages :
Limitations :
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Requires stringent control of esterification to prevent di-ester formation.
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Prolonged reaction times (12–24 hours) for mono-esterification.
Solvent and Catalytic Optimization
Role of Phase-Transfer Catalysts
The addition of TBAB (0.005 mol per 0.1 mol NaN₃) in the azide step accelerates reaction kinetics by facilitating NaN₃ dissolution in organic phases. This reduces reaction time from 3 hours to 1 hour and improves yield by 8–12%.
Solvent Selection Impact
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Toluene : Preferred for azide synthesis due to low polarity, enabling clean phase separation.
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Chlorobenzene/1,2-Dichloroethane : Higher boiling points (131°C and 83°C, respectively) permit elevated temperatures but complicate solvent removal.
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Ethanol in Workup : Cold ethanol (0°C) precipitates the product with minimal impurity carryover.
Comparative Analysis of Methodologies
Yield vs. Purity Trade-offs
The acyl chloride method (Method 1) outperforms mono-esterification routes (Method 2) in purity (97.2% vs. 95.4%) but requires pre-synthesized intermediates. Method 2, while longer, is more cost-effective for large-scale production.
Industrial Scalability and Recommendations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate undergoes several types of chemical reactions:
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Deprotection: Yields the free amine.
Reduction: Yields the corresponding amino compound.
Substitution: Yields various substituted benzoate esters.
Scientific Research Applications
Intermediate in Drug Synthesis
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals:
- Candesartan Cilexetil : This compound is utilized in the preparation of candesartan cilexetil, an antihypertensive medication. The synthesis involves the reaction of this compound with other reagents to form complex structures necessary for effective drug formulation .
- Azilsartan and Other Impurities : It is also noted as an impurity in the synthesis of azilsartan, another antihypertensive agent. Understanding these impurities is essential for ensuring the purity and efficacy of the final pharmaceutical products .
Therapeutic Potential
Recent studies have highlighted the potential therapeutic applications of compounds related to this compound:
- Soluble Epoxide Hydrolase Inhibitors : Research indicates that derivatives of this compound may inhibit soluble epoxide hydrolase (sEH), which plays a significant role in inflammation and pain pathways. Inhibiting sEH can lead to reduced levels of inflammatory mediators, offering therapeutic benefits for conditions like rheumatoid arthritis and acute pancreatitis .
- Anti-inflammatory Effects : Compounds that share structural similarities with this compound have demonstrated significant anti-inflammatory effects in preclinical models. These findings suggest that this compound could be further explored for its potential to treat inflammatory diseases .
Case Study: Synthesis of Anti-inflammatory Agents
A study focused on synthesizing new anti-inflammatory agents involved using this compound as a starting material. The research demonstrated that modifications to this compound could yield derivatives with enhanced activity against inflammatory pathways, showcasing its versatility as a synthetic intermediate .
Research Findings on Pharmacokinetics
Pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of compounds derived from this compound. These studies indicate favorable profiles for oral bioavailability and metabolic stability, which are critical for developing effective therapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate primarily involves the protection and deprotection of amino groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective protection and deprotection during synthesis . The nitro group can be reduced to an amino group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Mthis compound
- CAS : 57113-90-3
- Molecular formula : C₁₃H₁₆N₂O₆
- Molecular weight : 296.28 g/mol
- Key differences: Substitution of the ethyl ester with a methyl group reduces molecular weight by ~14 g/mol. Used as Azilsartan Impurity 133 in quality control during drug synthesis .
- Applications : Similar role as a synthetic intermediate but with distinct chromatographic retention times due to structural variation .
Ethyl 2-[[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate
- CAS : 136285-67-1
- Molecular formula : C₂₄H₂₁N₃O₄
- Molecular weight : 415.44 g/mol
- Key differences: Incorporation of a 2′-cyano-biphenylmethyl group introduces steric bulk and electronic effects, enhancing π-π stacking interactions. Increased molecular weight (~105 g/mol higher) and lipophilicity make it suitable for applications in material science and advanced organic synthesis . The cyano group enables participation in click chemistry or coordination complexes.
Ethyl 2-[(tert-Butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate
- CAS : 1396998-68-7
- Molecular formula: C₁₇H₂₂ClNO₅S
- Molecular weight : 387.88 g/mol
- Key differences: Replacement of the nitro group with a 3-chlorobenzoyl sulfanyl moiety alters reactivity, enabling thiol-based conjugation or redox-responsive applications.
(R)-Methyl 2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoate
- CAS: Not explicitly listed (structural analog from )
- Molecular formula : C₁₀H₁₆N₂O₄
- Molecular weight : 228.25 g/mol
- Key differences: Propanoate backbone instead of benzoate, reducing aromaticity and conjugation. The cyano group (-CN) enhances electrophilicity, making it reactive toward nucleophiles in peptide coupling or cyclization reactions .
Data Table: Structural and Functional Comparison
Physicochemical Properties
Commercial Availability
- Ethyl 2-((tert-Boc)amino)-3-nitrobenzoate is available from suppliers like CymitQuimica (€20.00/100g) and Wuhan Dongkangyuan Technology (95–98% purity) .
Biological Activity
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate, also known as Et-2-(Boc)-3-NO2-benzoate, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in drug development.
This compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₈N₂O₆
- Molecular Weight : 310.3 g/mol
- Boiling Point : Approximately 390.8 °C (predicted)
- Density : 1.268 g/cm³
- pKa : 12.00 ± 0.70 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.3 g/mol |
| Boiling Point | 390.8 °C (predicted) |
| Density | 1.268 g/cm³ |
| pKa | 12.00 ± 0.70 |
The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive nitrogen species (RNS). These species are known to participate in various biological processes, including:
- Modulation of cellular signaling pathways.
- Antimicrobial activity against bacteria and fungi.
- Potential influence on cardiovascular responses through interactions with angiotensin II receptors.
The compound serves primarily as a synthetic intermediate in the development of angiotensin II receptor antagonists, such as azilsartan and candesartan cilexetil, which are used to manage hypertension and heart failure by blocking the effects of angiotensin II, a potent vasoconstrictor .
Applications in Drug Development
This compound is utilized in the synthesis of various therapeutic agents:
-
Angiotensin II Receptor Antagonists :
- Azilsartan : Used for treating high blood pressure.
- Candesartan Cilexetil : Another antihypertensive agent that blocks angiotensin II receptors.
- Antimicrobial Agents :
Case Studies and Research Findings
Several studies have explored the biological implications and applications of this compound:
-
Synthesis and Biological Evaluation :
- A study demonstrated the synthesis of derivatives from this compound that showed significant binding affinity to angiotensin II receptors, indicating potential for further development into therapeutic agents for cardiovascular diseases.
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Antimicrobial Activity :
- Research highlighted that derivatives generated from the reduction of the nitro group exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting applications in developing new antibiotics.
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Functional Materials :
- Investigations into the use of this compound as a building block for functional materials have shown promise in creating novel compounds with unique properties beneficial for various applications in material science.
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate?
Methodological Answer: The synthesis typically involves coupling reactions using tert-butoxycarbonyl (Boc)-protected intermediates. A reflux system under inert atmosphere (e.g., nitrogen) with palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and sodium carbonate as a base in 1,2-dimethoxyethane/water mixtures is recommended. Reaction times of 2 hours at reflux (~80–100°C) are effective for aryl coupling steps . Post-reaction workup includes extraction with ethyl acetate and purification via silica gel chromatography with hexane/ethyl acetate gradients .
Q. How can structural characterization of this compound be performed to confirm purity and identity?
Methodological Answer: Combine spectroscopic techniques:
- NMR : Analyze and NMR to verify the Boc-protected amine ( ~1.4 ppm for tert-butyl group), nitro group ( ~8–9 ppm for aromatic protons), and ester carbonyl ( ~165–170 ppm) .
- IR : Confirm the presence of nitro (1520–1350 cm) and carbonyl (1720–1700 cm) stretches .
- Mass Spectrometry : Use high-resolution MS to validate the molecular ion peak at m/z 310.30 (CHNO) .
Q. What solvent systems are suitable for recrystallization to improve yield and purity?
Methodological Answer: Ethyl acetate/hexane mixtures (1:3 to 1:5 v/v) are ideal for recrystallization due to the compound’s moderate polarity. For nitro-containing analogs, dimethylformamide (DMF)/water systems (slow diffusion) may enhance crystal formation. Monitor solubility using HPLC with a C18 column and acetonitrile/water mobile phase (70:30) .
Advanced Research Questions
Q. How can computational modeling (e.g., QSAR) predict the reactivity of the nitro group in further functionalization?
Methodological Answer: Employ Spartan 14 or Gaussian software to calculate:
- HOMO-LUMO gaps : Assess electrophilicity of the nitro group for nucleophilic substitution or reduction.
- Solvation energy : Predict solubility in polar aprotic solvents (e.g., DMF) for reaction optimization.
- Dihedral angles : Evaluate steric hindrance from the Boc group to guide regioselective modifications .
Contradictions between computed and experimental data (e.g., unexpected byproducts) should be resolved by comparing calculated IR/NMR spectra with empirical results .
Q. What mechanistic insights explain competing side reactions during Boc deprotection?
Methodological Answer: The Boc group is acid-labile. Common side reactions (e.g., ester hydrolysis or nitro reduction) arise from:
- Acid concentration : Trifluoroacetic acid (TFA) in dichloromethane (2:1 v/v) minimizes ester cleavage. Avoid prolonged exposure (>2 hours at 25°C).
- Reductive conditions : Catalytic hydrogenation (Pd/C, H) may reduce the nitro group; use scavengers (e.g., thiophenol) to suppress this. Monitor by TLC (ethyl acetate/hexane, 1:1) and LC-MS for intermediates .
Q. How can advanced chromatographic techniques resolve co-eluting impurities in synthetic batches?
Methodological Answer:
- HPLC-DAD : Use a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities like methylated byproducts (e.g., mthis compound, CAS 57113-90-3) .
- Prep-HPLC : Collect fractions at retention times corresponding to the target compound (verified by MS/MS fragmentation). Purity thresholds >98% are achievable with C18 columns and 5 µm particle size .
Q. What strategies address regioselectivity challenges in modifying the 3-nitrobenzoate scaffold?
Methodological Answer:
- Directed ortho-metalation : Use lithium diisopropylamide (LDA) at −78°C to deprotonate the aromatic ring adjacent to the nitro group, enabling selective halogenation or sulfonation.
- Protecting group interplay : Temporarily replace the Boc group with acid-stable alternatives (e.g., Fmoc) during nitro reduction to prevent decomposition .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational and experimental spectral data?
Methodological Answer:
- Benchmark calculations : Re-optimize molecular geometries using density functional theory (DFT) at the B3LYP/6-31G* level to improve agreement with experimental NMR shifts.
- Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) in simulations to match experimental conditions .
- Crystallography : Obtain single-crystal X-ray data to resolve ambiguities in substituent orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
